4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol is a compound characterized by the presence of a bicyclo[1.1.1]pentane core attached to a sulfonyl group and a phenol moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol typically involves the functionalization of the bicyclo[1.1.1]pentane core. Another approach involves carbene insertion into the central bond of a bicyclo[1.1.0]butane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow processes where applicable .
Chemical Reactions Analysis
Types of Reactions
4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of the sulfonyl group produces sulfides .
Scientific Research Applications
4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the sulfonyl group can participate in various chemical reactions. The bicyclo[1.1.1]pentane core provides structural rigidity, influencing the compound’s overall reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups.
Phenol derivatives: Compounds with a phenol moiety but different substituents on the aromatic ring.
Uniqueness
4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol is unique due to the combination of the bicyclo[1.1.1]pentane core with both sulfonyl and phenol groups. This combination imparts distinct chemical properties, such as increased rigidity and specific reactivity patterns, making it valuable in various research applications .
Properties
CAS No. |
2613385-40-1 |
---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.